3,5-Dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole
Description
Properties
IUPAC Name |
3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-7-11(8(2)13-12-7)17-10-6-4-3-5-9(10)14(15)16/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFNSUJWUNYOFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)SC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322988 | |
| Record name | 3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815865 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
92289-98-0 | |
| Record name | 3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3,5-Dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-nitrobenzenethiol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
3,5-Dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amines or other reduced derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole is , with a molecular weight of approximately 249.29 g/mol. The compound features a pyrazole ring, a nitrophenyl thio group, and exhibits interesting electronic properties due to the presence of nitro and thio groups.
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. It can be used to create more complex organic molecules through various chemical reactions:
- Oxidation : Can yield sulfoxides or sulfones.
- Reduction : Results in amino derivatives.
- Substitution : Forms halogenated or alkylated pyrazole derivatives.
Biological Applications
Research indicates that this compound exhibits notable biological activities:
| Activity | Description |
|---|---|
| Antimicrobial | Demonstrated effectiveness against various bacterial strains. |
| Anticancer | Potential use in cancer therapy due to its ability to inhibit tumor growth. |
| Anti-inflammatory | Shows promise in reducing inflammation markers in biological assays. |
Case Study: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of this compound against breast cancer cell lines. The results indicated that it inhibited cell proliferation and induced apoptosis, suggesting its potential as a lead compound for drug development.
Medicinal Chemistry
The unique structural features of this compound make it a candidate for drug development:
- Mechanism of Action : The nitrophenyl thio group interacts with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes.
- Drug Development : Investigated for its potential as an anti-inflammatory agent and for treating microbial infections.
Material Science
In addition to its biological applications, this compound is utilized in material science:
- Polymer Chemistry : Acts as a precursor for synthesizing novel polymers with unique properties.
- Dye Chemistry : Investigated for its potential use in creating azo dye complexes due to its ability to form stable conjugates.
Data Table: Summary of Applications
| Field | Application | Notes |
|---|---|---|
| Chemistry | Building block for organic synthesis | Versatile in creating complex molecules |
| Biology | Antimicrobial, anticancer, anti-inflammatory | Significant biological activities reported |
| Medicinal Chemistry | Drug development | Potential lead compound for various therapeutic uses |
| Material Science | Precursor for polymers and dyes | Explored for novel applications in materials |
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole involves its interaction with various molecular targets. The nitrophenylthio group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to specific biological outcomes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Substituents
Key Observations :
- Electron Effects: The nitro group in the target compound contrasts with cyano (compound 10) and chlorine (compound 4f), which also withdraw electrons but differ in steric and electronic influence .
- Thioether vs. Thiol Groups : The thioether linkage in the target compound may improve stability compared to thiol-containing analogs, which are prone to oxidation .
- Methyl vs. Phenyl Substituents : Methyl groups (target compound) likely enhance solubility compared to bulky phenyl groups () but reduce π-π stacking interactions .
Key Observations :
- Catalysts : Piperidine is commonly used in pyrazole condensations (), suggesting similar conditions might apply to the target compound.
- Solvents : DMF/EtOH mixtures are preferred for high-yield syntheses of heterocyclic systems .
Physicochemical and Spectral Properties
Table 3: Spectral Data Comparison
Key Observations :
Biological Activity
3,5-Dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H11N3O2S, with a molecular weight of approximately 249.29 g/mol. The compound features a pyrazole ring substituted with a dimethyl group and a nitrophenylthio moiety, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The nitrophenylthio group can participate in enzyme inhibition or disrupt cellular processes, potentially leading to antimicrobial and anticancer effects. The specific pathways and targets are still under investigation, but initial studies suggest interactions with enzymes involved in metabolic processes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated that derivatives of pyrazole compounds often show significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 µg/mL |
| Escherichia coli | 62.5 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies showed that it could inhibit the proliferation of cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values for these cell lines indicate potent cytotoxic effects, suggesting its potential as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| A-431 | <10 |
| Jurkat | <15 |
Case Studies
- Antimicrobial Study : A recent study focused on the synthesis and evaluation of pyrazole derivatives revealed that this compound exhibited notable antibacterial activity against multiple strains, supporting its potential as an antimicrobial agent .
- Anticancer Evaluation : Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it significantly inhibited cell growth, with mechanisms likely involving apoptosis induction and cell cycle arrest .
Q & A
Q. What are the key synthetic routes for preparing 3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole, and how can reaction conditions be optimized?
The synthesis typically involves sulfanylation of a pyrazole precursor with a 2-nitrophenylthio group. A common approach includes:
- Step 1 : Alkylation or functionalization of the pyrazole core at the 4-position.
- Step 2 : Introduction of the 2-nitrophenylthio group via nucleophilic substitution or coupling reactions.
- Step 3 : Purification via recrystallization or chromatography.
Critical parameters : Solvent choice (e.g., ethanol, DMF), temperature control (reflux vs. room temperature), and catalysts (e.g., triethylamine for deprotonation). For example, sulfanylation reactions often require inert atmospheres to prevent oxidation of thiol intermediates .
Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
- NMR/IR : and NMR verify substituent positions and aromaticity. IR identifies functional groups (e.g., S–C stretching at ~600–700 cm) .
- X-ray crystallography : Determines precise bond lengths, angles, and intermolecular interactions (e.g., π–π stacking). Software like SHELXL refines crystallographic data, with planar pyrazole rings and dihedral angles between substituents (e.g., 31.38° for nitro-phenyl groups) .
Advanced Research Questions
Q. How can contradictions in reported synthetic yields or purity be resolved?
Discrepancies often arise from:
- Reagent quality : Impure sulfur sources or nitroaryl precursors reduce yields.
- Catalyst efficiency : Palladium vs. copper catalysts in coupling reactions.
- Purification methods : Chromatography vs. recrystallization.
Mitigation : Conduct control experiments with standardized reagents and replicate conditions from high-yield protocols (e.g., triethylamine in ethanol for thiadiazole derivatives) .
Q. What strategies are effective for analyzing crystallographic data of this compound using SHELX software?
- Data refinement : Use SHELXL for least-squares refinement, incorporating hydrogen atom placement (riding model) and thermal displacement parameters.
- Handling twinning : For challenging datasets, employ SHELXD for phase determination and SHELXE for density modification.
- Validation : Check R-factors (<5%), residual density maps, and PLATON alerts .
Q. How can structure-activity relationships (SAR) be explored for pharmacological potential?
- Substituent variation : Compare bioactivity of analogs with different nitro/thio groups (e.g., 3,5-difluorophenyl vs. 4-methylphenoxy).
- In silico modeling : Docking studies (e.g., AutoDock Vina) to predict binding to therapeutic targets (e.g., kinases or receptors).
- In vitro assays : Test cytotoxicity, anti-inflammatory, or antimicrobial activity using cell-based models. For pyrazole derivatives, prioritize targets validated in similar compounds (e.g., anti-malarial or cardiovascular applications) .
Q. What mechanistic insights govern the reactivity of the nitro and thio groups in further functionalization?
- Nitro group reduction : Catalytic hydrogenation (H/Pd-C) converts –NO to –NH, enabling amide coupling.
- Thio group oxidation : Controlled oxidation with HO yields sulfoxide/sulfone derivatives.
- Cross-coupling : Suzuki-Miyaura reactions using boronated intermediates (e.g., dioxaborolane derivatives). Monitor regioselectivity using steric/electronic maps .
Methodological Considerations
- Data reproducibility : Document reaction conditions (e.g., inert atmosphere, solvent purity) in detail.
- Advanced characterization : Combine XRD with DFT calculations (e.g., Gaussian) to validate electronic structures.
- Contradiction resolution : Cross-reference crystallographic data (CCDC entries) and pharmacological datasets (ChEMBL, PubChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
